(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
The compound (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by:
- A chromene backbone (2H-chromene) with a bromo substituent at position 4.
- A tetrahydrofuran-derived oxolane-2-ylmethyl group as the carboxamide substituent, enhancing solubility in polar solvents.
- A Z-configuration at the C2 imino double bond, critical for spatial orientation and biological activity.
Properties
IUPAC Name |
6-bromo-2-(2-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3/c22-14-7-8-19-13(10-14)11-16(20(26)24-12-15-4-3-9-27-15)21(28-19)25-18-6-2-1-5-17(18)23/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYBELJIHOFVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Schiff Base: An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yields the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol.
Complexation: The Schiff base is then complexed with metal salts such as Co2+, Ni2+, Cu2+, and Zn2+.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogen substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Could be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal ions through its oxygen and nitrogen atoms . This binding can influence the stability, reactivity, and biological activity of the resulting complexes. Molecular docking studies have identified potential binding sites and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Structural Analog 1: (2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
- Key Differences: Substituent at Position 6: Chloro instead of bromo. Arylimino Group: 3-Chloro-4-methylphenyl instead of 2-chlorophenyl.
- Impact: Reduced steric bulk and electronegativity at position 6 may lower binding affinity to halogen-sensitive targets.
Structural Analog 2: (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide
- Key Differences: Aryl Group: 4-Phenoxyphenyl replaces 2-chlorophenyl. Carboxamide Substituent: Lacks the oxolan-2-ylmethyl group.
- Impact: The phenoxy group introduces additional aromaticity, possibly enhancing π-π interactions in hydrophobic binding pockets. Absence of the oxolane moiety reduces solubility in aqueous media .
Structural Analog 3: (2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Comparative Data Table
Pharmacological and Physicochemical Insights
- Solubility : The oxolan-2-ylmethyl group (target compound, Analog 1) enhances solubility compared to unsubstituted carboxamides (Analog 2) .
- Aromatic Interactions: The 2-chlorophenyl group (target compound) may provide better steric alignment in binding sites than bulkier substituents like 4-phenoxyphenyl (Analog 2) .
Biological Activity
The compound (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic molecule that has attracted attention in various fields of biological research due to its complex structure and potential pharmacological properties. This compound features a chromene backbone, a bromine atom, a chlorophenyl group, and an oxolan moiety, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 461.74 g/mol. The presence of functional groups such as the imine linkage and carboxamide enhances its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate to strong activity, particularly against Gram-positive bacteria.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
- Anticancer Potential : There is growing interest in the anticancer properties of this compound. It has shown promising results in vitro against several cancer cell lines, indicating its potential as a therapeutic agent in oncology.
- Antioxidant Activity : The oxolan moiety may contribute to the antioxidant properties of the compound, which are beneficial in combating oxidative stress-related diseases.
The mechanism of action involves the compound acting as a ligand that binds to specific biological targets, including metal ions through its nitrogen and oxygen atoms. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Case Studies and Experimental Data
- Antimicrobial Screening :
- A study conducted on various synthesized derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 30 |
| (This Compound) | Bacillus subtilis | 25 |
- Enzyme Inhibition Studies :
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 15 |
| Urease | 25 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide?
- Methodology : The synthesis typically involves a multi-step approach:
Knoevenagel Condensation : Reacting a substituted chromene-3-carboxamide precursor with 2-chlorophenylimino derivatives under basic conditions (e.g., K₂CO₃ or NaOH in ethanol/methanol). This step requires precise pH control (~8–10) and reflux conditions (60–80°C) to ensure Z-configuration retention .
Halogenation : Introducing the bromo substituent at position 6 via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled light or radical initiators (e.g., AIBN) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Yield optimization often requires iterative adjustments to solvent polarity and temperature .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Key peaks include the imino proton (δ 8.2–8.5 ppm, singlet), oxolane methylene protons (δ 3.5–4.0 ppm, multiplet), and aromatic protons (δ 6.8–7.6 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and chromene carbons (C-2, C-3) between 110–130 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~492.2) and fragmentation patterns (e.g., loss of Br or Cl substituents) .
- X-ray Crystallography : Single-crystal analysis using SHELXL for unambiguous confirmation of the Z-configuration and spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Orthogonal Assays : Use multiple assays (e.g., MTT for cytotoxicity, fluorescent probes for target engagement) to validate anti-cancer or antimicrobial claims .
- Structural Purity Verification : Contradictions often arise from impurities; re-test synthesized batches with HPLC-MS and compare activity profiles .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or kinase enzymes, correlating with experimental IC₅₀ values .
Q. What reaction mechanisms govern the substitution of bromine or chlorine in this compound?
- Mechanistic Insights :
- Nucleophilic Aromatic Substitution (SNAr) : Bromine at position 6 undergoes SNAr with strong nucleophiles (e.g., amines, thiols) under polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). The electron-withdrawing imino group activates the ring for substitution .
- Radical Pathways : Bromine can be replaced via radical intermediates using UV light and initiators like benzoyl peroxide, particularly in non-polar solvents .
- Controlling Regioselectivity : Steric effects from the oxolane-methyl group influence substitution sites. DFT calculations (e.g., Gaussian) predict preferred reaction pathways .
Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?
- Crystallization Protocol :
- Solvent Screening : Use vapor diffusion (e.g., ethanol/water or DCM/hexane) to grow single crystals. Slow evaporation at 4°C enhances lattice formation .
- Data Collection : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities. SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters .
- Troubleshooting : Twinning or disorder issues? Apply the TWINABS module in SHELXL or use pseudo-merohedral twinning corrections .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the Knoevenagel condensation step?
- Critical Factors :
- Base Selection : NaOH gives higher yields (~70%) than K₂CO₃ (~50%) due to stronger deprotonation of the active methylene group .
- Solvent Effects : Ethanol promotes faster reaction kinetics but may reduce purity; methanol offers better solubility for intermediates .
- Reaction Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to terminate reactions at ~90% conversion, avoiding side-product formation .
Methodological Tables
| Parameter | Synthesis Optimization | Biological Assay Design |
|---|---|---|
| Key Variable | Solvent polarity, temperature | Cell line selection (e.g., HeLa vs. MCF-7) |
| Optimal Range | Ethanol, 70°C | IC₅₀ determination via dose-response curves |
| Validation Method | HPLC-MS (>95% purity) | Western blotting for target protein inhibition |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
